Pyridine hydrochloride

概要

説明

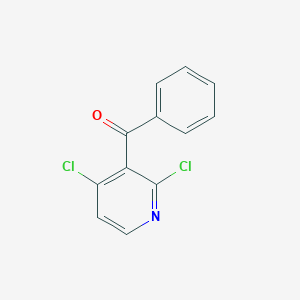

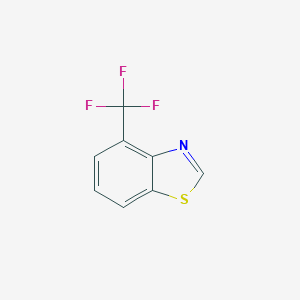

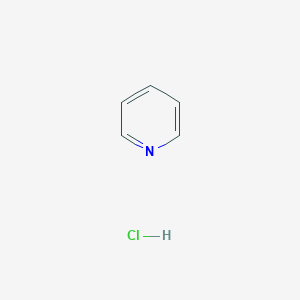

Pyridine hydrochloride, also known as Pyridinium chloride, is a hydrochloride salt of pyridine . It is a basic six-membered heterocyclic ring . Pyridine is a base structure present in many biologically active compounds like the vitamins niacin and pyridoxal . It is used in dehalogenation reactions and can be used as a base in condensation reactions .

Synthesis Analysis

Pyridine hydrochloride is used as a catalyst in deprotection of aromatic methyl ethers . It has been used in the synthesis of allyl and vinyl sulfides . Pyridinium salts, structurally diverse and present in many natural products and bioactive pharmaceuticals, have played an intriguing role in a wide range of research topics .Molecular Structure Analysis

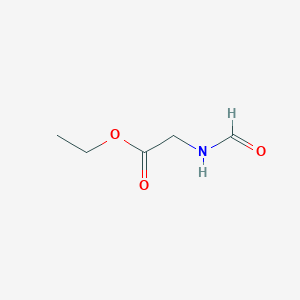

The empirical formula of Pyridine hydrochloride is C5H5N · HCl . Its molecular weight is 115.56 .Chemical Reactions Analysis

Pyridine hydrochloride has been used in the thiolation of alkenes, resulting in the divergent synthesis of allyl and vinyl sulfides . It is also used as a base in dehalogenation reactions and condensation reactions .Physical And Chemical Properties Analysis

Pyridine hydrochloride is a colorless liquid . It has a distinctive, unpleasant fish-like odor . The molecular electric dipole moment is 2.2 debyes . Pyridine is diamagnetic . The standard enthalpy of formation of pyridine is 100.2kJmol−1 in the liquid phase and 140.4 kJ·mol −1 in the gas phase . At 25oC pyridine has a viscosity of 0.88 mPa/s .科学的研究の応用

Cleavage of Aryl Methyl Ethers

Pyridine hydrochloride is a classical reagent used for the cleavage of aryl methyl ethers at temperatures between 200-220°C . This process is crucial in organic synthesis where the cleavage of aryl methyl ethers is often required.

Demethylation of 4,5-dimethyl-7-methoxy-1-tetralone

Another significant application of Pyridine hydrochloride is in the demethylation of 4,5-dimethyl-7-methoxy-1-tetralone . Demethylation is a chemical reaction that removes a methyl group from a molecule and is a common step in many organic synthesis processes.

Synthesis of Piperidine Derivatives

Pyridine hydrochloride plays a significant role in the synthesis of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Anti-cancer Applications

Derivatives of pyridine, dihydropyridine, and piperidine are reported to have anti-cancer therapeutic applications . These compounds are being extensively studied for their potential in cancer treatment .

Antihypertensive Applications

These derivatives are also known for their antihypertensive properties . They are being used in the development of drugs for the treatment of hypertension .

Antiulcer Applications

Another therapeutic application of these derivatives is in the treatment of ulcers . They have shown promising results in antiulcer studies .

Antimicrobial Applications

Lastly, these derivatives have been reported to possess antimicrobial properties . They are being researched for their potential use in the treatment of various microbial infections .

Safety And Hazards

将来の方向性

Pyridine and its derivatives have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration). This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space . In the next few years, a larger share of novel pyridine-based drug candidates is expected . This will facilitate the development of pyridine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .

特性

IUPAC Name |

pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N.ClH/c1-2-4-6-5-3-1;/h1-5H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJFQRQNPXYVLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027262 | |

| Record name | Pyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Jubilant Life Sciences MSDS] | |

| Record name | Pyridine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17023 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Pyridine hydrochloride | |

CAS RN |

628-13-7 | |

| Record name | Pyridinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U87419851 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of pyridine hydrochloride?

A1: Pyridine hydrochloride is represented by the molecular formula C5H6ClN and has a molecular weight of 115.56 g/mol.

Q2: Are there any spectroscopic studies characterizing pyridine hydrochloride?

A2: Yes, DFT computational studies using the B3LYP 6-311++G (d,p) basis set have been used to examine the structural and optical properties of 4-chloromethyl pyridine hydrochloride. The study included analysis of HOMO and LUMO orbitals, vibrational frequencies confirmed with experimental FT-IR and FT-RAMAN, and molecular electrostatic potential surface analysis. []

Q3: Can pyridine hydrochloride function as a catalyst?

A3: Yes, pyridine hydrochloride has proven effective as a catalyst in various organic reactions. For example, it catalyzes the synthesis of 3-substituted indoles through the Michael addition reaction of indole with chalcones. [] It has also shown promising results in deprotecting methyl aryl ethers under microwave irradiation without the need for a solvent. [, ]

Q4: What is the mechanism of pyridine hydrochloride catalysis in the acylation of inert alcohols?

A4: Research suggests that pyridine hydrochloride (DMAP·HCl) reacts directly with the acylating reagent to form N-acyl-4-(N',N'-dimethylamino)pyridine chloride. This intermediate is then attacked by the nucleophilic substrate, leading to the formation of the acylation product and regeneration of the DMAP·HCl catalyst. []

Q5: How does pyridine hydrochloride compare to other catalysts in terms of recyclability?

A5: 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has been successfully utilized as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. []

Q6: Are there specific applications of pyridine hydrochloride in polymer chemistry?

A6: Yes, pyridine hydrochloride acts as a catalyst in the synthesis of polyureas from carbon dioxide and aromatic diamines using triphenyl phosphite. The addition of pyridine hydrochloride significantly enhances the polymerization reaction, resulting in polyureas with higher molecular weights. []

Q7: What synthetic routes are available for preparing pyridine hydrochloride?

A7: Two primary methods for synthesizing pyridine hydrochloride include reacting pyridine with hydrochloric acid in either liquid or gas phases. The gas-liquid reaction boasts a higher yield (92%) compared to the liquid-liquid reaction (85%). []

Q8: Is there a way to synthesize 4-(chloromethyl)pyridine hydrochloride specifically?

A8: Yes, a multi-step synthesis of 4-(chloromethyl)pyridine hydrochloride starts with 4-methylpyridine. It involves oxidation to 4-picolinic acid, esterification to methyl pyridine-4-carboxylate, reduction to 4-pyridinemethanol, and finally, reaction with thionyl chloride to yield the desired product. []

Q9: Does pyridine hydrochloride exhibit any biological activity?

A9: While not a primary focus of the provided research, one study indicates that pyridine hydrochloride demonstrated hypertensive effects in rats. This study focused on isolating and characterizing various constituents from Tagetes patula roots. []

Q10: Are there specific pyridine hydrochloride derivatives with documented pharmacological activity?

A10: Yes, numerous derivatives demonstrate various pharmacological properties:

- 2-(Chloromethyl)pyridine hydrochloride: This compound was investigated for potential carcinogenicity in rats and mice but was deemed non-carcinogenic under the study conditions. []

- 3-(Chloromethyl)pyridine hydrochloride: In contrast, this isomer was found to be carcinogenic in male rats and mice of both sexes, inducing papillomas and carcinomas in the stomach. []

- 5-(2-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (Ticlopidine): This compound acts as a platelet aggregation inhibitor and has shown potential in inhibiting blood-borne metastasis in rodent tumor models. []

- 1-(β-Phenylethyl) triazolo (4, 5-c) pyridine hydrochloride (PCA9): This derivative exhibits sedative and tranquillizing effects in mice. []

Q11: Has pyridine hydrochloride been used in the development of other pharmaceuticals?

A11: Yes, a pyridine hydrochloride derivative, 2-chloromethyl-3-methyl-4-[(3-methoxy)propoxy]-pyridine hydrochloride, serves as a crucial intermediate in the synthesis of Rabeprazole, a proton pump inhibitor used to treat stomach ulcers. []

Q12: Are there any studies investigating the anticancer potential of pyridine hydrochloride derivatives?

A12: Yes, a study exploring the active isolates of butterfly pea flower (Clitoria ternatea L.) identified pyridine hydrochloride as a major component of the ethyl acetate fraction. This fraction demonstrated cytotoxic effects against MCF-7 breast cancer cells, suggesting potential anticancer properties. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。